Home > Products > Screening Compounds P107035 > 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane
3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane -

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane

Catalog Number: EVT-5471221
CAS Number:
Molecular Formula: C20H31N3
Molecular Weight: 313.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Based on the synthesis methods described for similar compounds [, , ], it's likely that 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane could be synthesized through reactions involving a suitable spiro[5.5]undecane derivative and a 1-phenylpiperidine derivative.
Molecular Structure Analysis
  • Techniques like X-ray crystallography and NMR spectroscopy could be employed to determine its three-dimensional structure and conformational preferences [].
Chemical Reactions Analysis
  • Similar to other diazaspiro[5.5]undecane derivatives, this compound may undergo reactions at its nitrogen atoms, such as alkylation or acylation [].
Mechanism of Action
  • While the specific mechanism of action is unknown, its structural similarity to other diazaspiro[5.5]undecanes suggests it could interact with biological targets like dopamine receptors [].
Applications
    • 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane belongs to the class of diazaspiro[5.5]undecane derivatives, which are known for their potential as pharmaceutical agents [, ].
    • This specific compound could be of interest for its potential biological activity, particularly in areas like dopamine receptor modulation [].

1. 3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane (Compound 1) []

  • Compound Description: This compound served as a lead compound in a study focused on developing selective dopamine D3 receptor (D3R) antagonists. It exhibited excellent D3R affinity (Ki = 12.0 nM) and high selectivity over the D2R (D2R/D3R ratio = 905). []
  • Relevance: This compound shares the core 3,9-diazaspiro[5.5]undecane scaffold with 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane. The primary structural difference lies in the substituents attached to the nitrogen atoms of the diazaspiro ring system. []

2. 3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane derivative (Compound 32) []

  • Compound Description: This derivative of compound 1 maintained comparable D3R affinity (Ki = 3.2 nM) and selectivity (D2R/D3R ratio = 60). []
  • Relevance: As a derivative of compound 1, this molecule retains the core 3,9-diazaspiro[5.5]undecane scaffold found in 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane, with modifications to the peripheral substituents. []

3. 3-(2-Methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)-3,9-diazaspiro[5.5]undecane derivative (Compound 30) []

  • Compound Description: This derivative of compound 1 showed excellent D3R affinity (Ki = 21.0 nM) and selectivity (D2R/D3R ratio = 934). It displayed negligible off-target interactions with other aminergic G protein-coupled receptors (GPCRs). []
  • Relevance: Similar to compounds 1 and 32, this molecule shares the core 3,9-diazaspiro[5.5]undecane motif with 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane, differing in the substituents attached to the diazaspiro system. []

4. 3-(2-Methoxyphenyl)-3,9-diazaspiro[5.5]undecane (Fragment 5a) []

  • Compound Description: This fragment, derived from compound 1, exhibited surprisingly low D3R affinity (Ki = 2.7 μM). Despite its low affinity, it provided insights into the structure-activity relationships of this compound class. []
  • Relevance: This fragment represents a truncated version of the compounds mentioned above, preserving the 3,9-diazaspiro[5.5]undecane core found in 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane but lacking the extended substituents on the nitrogen atoms. []

5. 1-((3-(3,9-Diazaspiro[5.5]undecan-3-yl)propyl)thio)-4-methyl-5-phenyl-4H-1,2,4-triazole (Piperazine congener 31) []

  • Compound Description: This compound incorporates a piperazine ring instead of the 2-methoxyphenyl group present in compound 1. It retains a high-affinity orthosteric fragment (Compound 5d, D3R Ki = 23.9 nM) but displayed greater promiscuity across other aminergic GPCRs compared to compound 1. []
  • Relevance: This compound highlights the impact of structural modifications on D3R affinity and selectivity. While it shares the 3,9-diazaspiro[5.5]undecane core with 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane, the presence of the piperazine ring and the extended thiopropyl-triazole substituent significantly alters its pharmacological profile. []

6. rac-(R,S)-3,9-Bis(pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane ((R,S)-bptu) []

  • Compound Description: This racemic ligand features a spiro[5.5]undecane core decorated with two pyridin-3-yl groups and four oxygen atoms within two 1,3-dioxane rings. It was used to synthesize various metal complexes with diverse structural motifs and interesting magnetic and luminescent properties. []
  • Relevance: While structurally distinct from 3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane in terms of its substituents and the presence of oxygen atoms in the spirocyclic core, this compound highlights the versatility of the spiro[5.5]undecane framework for designing ligands with unique coordination abilities. []

Properties

Product Name

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane

IUPAC Name

3-(1-phenylpiperidin-4-yl)-3,9-diazaspiro[5.5]undecane

Molecular Formula

C20H31N3

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C20H31N3/c1-2-4-18(5-3-1)22-14-6-19(7-15-22)23-16-10-20(11-17-23)8-12-21-13-9-20/h1-5,19,21H,6-17H2

InChI Key

QCAHQGBGZPHKOT-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCC3(CCNCC3)CC2)C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCC3(CCNCC3)CC2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.